Direct Intra-Patent Potency Comparison: 4-(tert-butyl)benzamide vs. 2-ethoxy-4-(ethylcarbamoyl)phenylamino Analog (Example 01.01)
In a direct comparison within the same patent and identical assay platform, the target 4-(tert-butyl)benzamide compound (Example 01.02) exhibits approximately 1.8-fold weaker TTK inhibition than the closely related 2-ethoxy-4-(ethylcarbamoyl)phenylamino analog (Example 01.01). This quantitative difference in the core biochemical assay is critical for researchers requiring a specific potency window [1]. Both compounds were tested under identical conditions, providing a robust head-to-head assessment.
| Evidence Dimension | TTK (Mps1) kinase biochemical inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5.60E+3 nM (5.6 µM) |
| Comparator Or Baseline | Example 01.01 (BDBM190356): IC50 = 3.10E+3 nM (3.1 µM) |
| Quantified Difference | ~1.8-fold less potent than the direct patent analog. |
| Conditions | Biochemical assay: 50 nl of 100-fold concentrated test compound in DMSO, black low volume 384 well microtiter plate, pH 7.7 (as described in BindingDB for US9670202). |
Why This Matters
This confirms the compound is not the most potent analog in its series, making it suitable for experiments where a moderate potency tool compound is desired to avoid complete target saturation, or as a matched control for the more potent lead.
- [1] BindingDB. Data for BDBM190356 (Example 01.01) and BDBM190357 (Example 01.02). BindingDB Entry DOI: 10.7270/Q24Q7S5H. View Source
